2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide
Description
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a brominated pyrazole derivative featuring a propanehydrazide side chain. The pyrazole core is substituted with bromo and two methyl groups at positions 3, 4, and 5, respectively. The bromine atom enhances electrophilic reactivity, while the dimethyl groups contribute to steric hindrance and lipophilicity .
The compound is synthesized via hydrazide functionalization of pyrazole precursors, as evidenced by related procedures involving phenylhydrazine and enone intermediates . Its molecular formula is C₉H₁₅BrN₄O, with a molecular weight of 275.15 g/mol and a purity of ≥97% in commercial samples .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O/c1-4-7(9)5(2)13(12-4)6(3)8(14)11-10/h6H,10H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSMUWCXUUXIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NN)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable hydrazide precursor. One common method includes the refluxing of 4-bromo-3,5-dimethyl-1H-pyrazole with propanehydrazide in an appropriate solvent such as ethanol. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Condensation Reactions: It can form condensation products with aldehydes and ketones, leading to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can lead to the formation of pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide serves as a vital building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic effects against a range of diseases.
Biological Studies
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : It has been evaluated for its efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa, demonstrating inhibition of biofilm formation and bacterial growth.
- Anticancer Properties : Studies have shown that derivatives of this compound can induce cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), primarily through mechanisms involving apoptosis and cell cycle arrest.
Material Science
In material science, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is utilized in developing new materials with specific properties such as conductivity or fluorescence.
Chemical Synthesis
This compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable in organic synthesis.
Study on Antimicrobial Efficacy
A research study evaluated hydrazone derivatives against bacterial strains such as E. coli and P. aeruginosa. The findings indicated significant inhibition of bacterial growth at certain concentrations, highlighting the potential of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide in developing antimicrobial agents.
Anticancer Evaluation
Another study focused on the cytotoxic effects of pyrazole derivatives on breast cancer cells. The results suggested that these compounds induce apoptosis through mitochondrial pathways, confirming their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The bromo and dimethyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes or receptors. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN |
|---|---|---|---|---|
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide | C₉H₁₅BrN₄O | 275.15 | 4-Br, 3,5-diMe, propanehydrazide | 1005700-37-7 |
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | C₇H₁₁BrN₄O | 247.09 | 4-Br, 3,5-diMe, acetohydrazide | 175137-56-1 |
| 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N′-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydrazide | C₁₄H₁₂BrCl₂N₅O₃ | 449.09 | 4-Br, 3-Me, dichloro-nitroaryl hydrazide | 82001739 (ChemSpider) |
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide | C₁₈H₂₂N₄O₂ | 326.40 | 3,5-diMe, ethoxy-hydroxyaryl hydrazide | 634884-75-6 |
Key Observations :
Hydrazide Chain Length :
- The propanehydrazide chain in the target compound provides greater conformational flexibility compared to acetohydrazide derivatives (e.g., 247.09 g/mol compound), which may influence binding interactions in biological systems .
- Longer chains (e.g., propane vs. acetate) enhance solubility in polar solvents but reduce volatility .
Substituent Effects: Bromo vs. Nitro Groups: Bromo substituents (as in the target compound) are less electron-withdrawing than nitro groups (e.g., 4-nitro-pyrazole derivative, 213.19 g/mol), altering reactivity in nucleophilic substitutions .
Aryl Modifications :
- Compounds with electron-deficient aryl groups (e.g., 3,5-dichloro-2-nitrophenyl in ChemSpider ID 82001739) exhibit stronger electrophilic character, whereas ethoxy-hydroxyaryl derivatives (e.g., 634884-75-6) demonstrate hydrogen-bonding capacity, impacting solubility and target affinity .
Physicochemical and Functional Properties
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Groups | Solubility Trends | Reactivity Highlights |
|---|---|---|---|
| Target compound | Bromo, dimethyl, propanehydrazide | Moderate in DMSO, ethanol | Electrophilic substitution at Br site |
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | Acetohydrazide, Br, diMe | High in polar aprotic solvents | Faster hydrolysis than propanehydrazide |
| Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | Ester, Br, diMe | High in organic solvents | Ester hydrolysis to carboxylic acid |
- Bromo Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .
- Hydrazide vs. Ester : Hydrazide derivatives exhibit greater nucleophilicity compared to esters, making them suitable for Schiff base formation (e.g., with aldehydes in and ) .
Biological Activity
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is with a molecular weight of approximately 261.12 g/mol. The presence of the bromine atom and methyl groups on the pyrazole ring significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H13BrN4O |
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide |
Synthesis
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide typically involves:
- Formation of the Pyrazole Ring : This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor.
- Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
- Hydrazone Formation : The final step involves the formation of the hydrazone linkage with appropriate aldehydes or ketones.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 32 to 128 µg/mL .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism of action often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can reduce the production of pro-inflammatory cytokines in macrophages .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various hydrazone derivatives against E. coli and P. aeruginosa, reporting significant inhibition of biofilm formation and bacterial growth at specific concentrations .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of pyrazole derivatives on breast cancer cells, finding that these compounds induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
